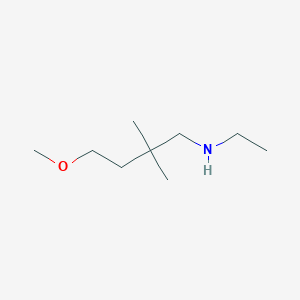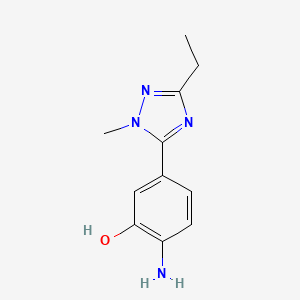![molecular formula C12H21ClN2 B13644123 (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride is a chemical compound with a complex structure. It is often used in various scientific research fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride typically involves a multi-step process. The initial step often includes the formation of the core phenylmethanamine structure, followed by the introduction of the methyl(propan-2-yl)amino group. This process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. Techniques such as continuous flow chemistry and high-throughput screening are employed to enhance efficiency and yield. The use of automated systems and advanced analytical tools ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different amine derivatives. Substitution reactions often result in the formation of new substituted phenylmethanamine compounds.
Aplicaciones Científicas De Investigación
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through these interactions, leading to various biochemical and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares some structural similarities but has different functional groups and properties.
Uniqueness
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride is unique due to its specific combination of functional groups and its reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to explore new chemical reactions and develop novel products.
Propiedades
Fórmula molecular |
C12H21ClN2 |
|---|---|
Peso molecular |
228.76 g/mol |
Nombre IUPAC |
N-[[3-(aminomethyl)phenyl]methyl]-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-10(2)14(3)9-12-6-4-5-11(7-12)8-13;/h4-7,10H,8-9,13H2,1-3H3;1H |
Clave InChI |
LIZSDESEKZZKRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CC1=CC=CC(=C1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


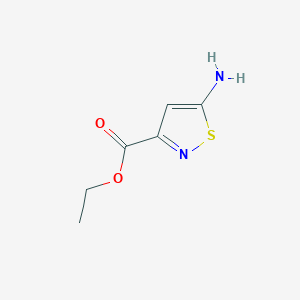
![6-[4-[2-[5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13644045.png)
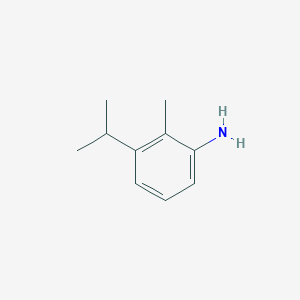
![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)
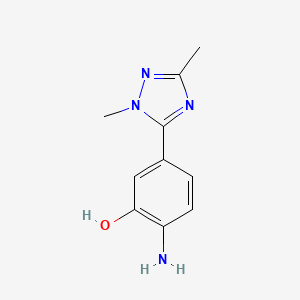
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)

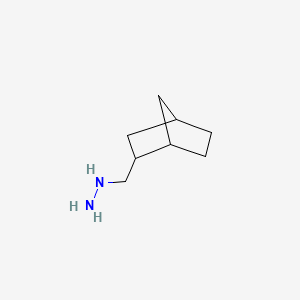
![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)

